Methyl 5-methyl-4-nitrothiophene-2-carboxylate CAS 56921-01-8 properties
Methyl 5-methyl-4-nitrothiophene-2-carboxylate CAS 56921-01-8 properties
CAS 56921-01-8 | High-Purity Heterocyclic Scaffold for Kinase Inhibitor Development
Executive Summary
Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8) is a specialized thiophene intermediate critical to the synthesis of fused heterocyclic pharmacophores. Unlike its regioisomer methyl 3-amino-4-methylthiophene-2-carboxylate (a precursor to the local anesthetic Articaine), this 4-nitro-5-methyl derivative serves as a primary scaffold for Type I and Type II kinase inhibitors , specifically targeting c-Met (Hepatocyte Growth Factor Receptor) and thymidylate synthase .
Its utility lies in the strategic positioning of the nitro group at C4 and the ester at C2. Upon reduction, the resulting 4-amino moiety enables the construction of thieno[3,2-d]pyrimidine and triazolopyridine cores, which are pharmacophores of choice in modern oncology drug discovery.
Physicochemical Profile
The compound presents as a pale yellow to orange crystalline solid. Its stability profile requires protection from light due to the photosensitivity common to nitro-thiophenes.
| Property | Specification |
| CAS Number | 56921-01-8 |
| IUPAC Name | Methyl 5-methyl-4-nitrothiophene-2-carboxylate |
| Molecular Formula | C₇H₇NO₄S |
| Molecular Weight | 201.20 g/mol |
| Melting Point | 79 – 80 °C |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DCM, EtOAc, THF; limited solubility in water |
| Hazards | Skin irritant; potential sensitizer (nitro-aromatic) |
Synthetic Pathways & Manufacturing Logic
The synthesis of CAS 56921-01-8 is governed by the directing effects of the thiophene ring substituents. The methyl group at C5 and the ester at C2 direct the incoming electrophile (nitronium ion) to the C4 position, preventing the formation of unwanted isomers.
3.1. Synthesis Flowchart
The following diagram illustrates the industrial route from methyl 5-methylthiophene-2-carboxylate to the target nitro compound, and its subsequent reduction to the bioactive amino-scaffold.
Figure 1: Synthetic workflow from precursor to bioactive scaffold. The C4-nitration is highly regioselective due to the steric and electronic influence of the C5-methyl and C2-ester groups.
Applications in Medicinal Chemistry
4.1. c-Met Kinase Inhibitor Synthesis
The primary utility of CAS 56921-01-8 is as a precursor to Methyl 4-amino-5-methylthiophene-2-carboxylate .[1][2] This amino-ester is a "privileged structure" in drug design.
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Mechanism: The 4-amino group reacts with isocyanates or acetic anhydride followed by nitrites to form fused bicyclic systems.
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Case Study: In the development of triazolopyridine-based c-Met inhibitors (e.g., US Patent 8,987,269), the 4-amino derivative is cyclized to form the core structure essential for ATP-binding pocket occupancy.
4.2. Thieno[3,2-d]pyrimidine Construction
This scaffold is instrumental in synthesizing thieno[3,2-d]pyrimidines, which are bioisosteres of quinazolines (e.g., Gefitinib/Erlotinib).
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Differentiation: Unlike standard quinazolines, the thiophene core alters the electron density and solubility profile, often improving the pharmacokinetic properties of the final drug candidate.
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Protocol Logic: The 4-amino group is condensed with formamide or urea derivatives. The adjacent C3 position (unsubstituted in this CAS) allows for electrophilic attack or cyclization via C-H activation.
4.3. Critical Distinction: The "Articaine" Trap
Researchers must distinguish this compound from its isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1).
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CAS 56921-01-8 (Target): 4-Nitro/Amino, 5-Methyl.[3] Used for Kinase Inhibitors .[1][2][4][5][6][7]
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CAS 85006-31-1 (Isomer): 3-Amino, 4-Methyl.[8][9][10] Used for Articaine (Local Anesthetic) .
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Impact: Confusing these isomers will result in complete failure of cyclization reactions intended for thieno[3,2-d] systems, as the amino group position dictates the fusion face.
Experimental Protocols
5.1. Nitration Protocol (Synthesis of CAS 56921-01-8)
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Reagents: Methyl 5-methylthiophene-2-carboxylate (1.0 eq), Fuming Nitric Acid (1.2 eq), Acetic Anhydride (solvent/dehydrant).
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Procedure:
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Dissolve the starting material in acetic anhydride at -20°C.
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Add fuming nitric acid dropwise, maintaining temperature below 0°C to prevent dinitration or oxidative ring opening.
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Stir for 2 hours at 0°C.
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Quench over crushed ice. The product precipitates as a pale yellow solid.
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Purification: Recrystallize from ethanol or methanol.
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Yield: Typically 60–70%.
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5.2. Reduction Protocol (Activation to Amino-Scaffold)
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Reagents: CAS 56921-01-8, Raney Nickel (cat.), Hydrogen (balloon or moderate pressure), Methanol/THF (1:1).[1]
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Procedure:
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Add Raney Nickel (approx. 10 wt%).
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Purge with H₂ and stir at RT overnight.
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Filter through Celite (Caution: Raney Ni is pyrophoric).
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Concentrate to obtain Methyl 4-amino-5-methylthiophene-2-carboxylate .[1][2]
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Note: This intermediate is air-sensitive and should be used immediately or stored under argon.
Safety & Handling
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Nitro Group Hazards: Like many nitro-aromatics, this compound may be shock-sensitive if dry and impure. Store in a cool, dry place.
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Toxicity: Classified as an irritant. Avoid contact with skin and eyes. Precursors (fuming HNO3) and reduction catalysts (Raney Ni) require specialized handling (fume hood, inert atmosphere).
References
- Synthesis and Nitration Protocol:Organic Syntheses, Coll. Vol. 2, p. 466 (General Nitrothiophene procedures); adapted for 5-methyl derivative in Journal of Heterocyclic Chemistry.
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Kinase Inhibitor Application (c-Met): Cui, J. et al. "Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor." US Patent 8,987,269 .[7]
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Thienopyrimidine Synthesis: Molecules 2010, 15(12), 8988-8998. "Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidines."
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Isomer Distinction (Articaine): Journal of Medicinal Chemistry, "Synthesis and local anesthetic activity of thiophene derivatives."
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. US10092584B2 - Compounds for the treatment of medical disorders - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 9. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 - Manufacturer India [valeshvarbiotech.com]
- 10. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
